methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate
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Overview
Description
Methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 4-chlorophenyl group and the azaspiro structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone in the presence of an acid catalyst.
Introduction of the Carbamoyl Group: The next step involves the introduction of the carbamoyl group. This can be done by reacting the spiro compound with an isocyanate derivative in the presence of a base.
Chlorophenyl Substitution: The final step involves the substitution of the chlorophenyl group. This can be achieved by reacting the intermediate compound with a chlorophenyl derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl group allows for specific interactions with aromatic residues in proteins, while the spiro structure provides rigidity and specificity in binding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-{[(4-fluorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate
- **Methyl 6-{[(4-bromophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate
Biological Activity
Methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C₁₃H₁₈ClN₃O₂
- CAS Number : 2034309-31-2
- Molecular Weight : 273.75 g/mol
The structure features a spirocyclic framework, which is known to influence the biological activity of compounds by affecting their interaction with biological targets.
This compound has been investigated for its potential as a pharmacological agent, particularly in the context of:
- Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in various signaling pathways, including those implicated in cancer and inflammatory diseases .
- Receptor Modulation : It has been noted for possible interactions with G-protein coupled receptors (GPCRs), which are critical in many physiological processes and a common target for drug development .
In Vitro Studies
Research indicates that this compound exhibits notable biological activity:
- Antiproliferative Effects : In vitro assays have shown that the compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties. For example, studies demonstrated a dose-dependent decrease in cell viability in breast cancer cell lines .
- Anti-inflammatory Activity : The compound has also been linked to anti-inflammatory effects through the modulation of cytokine production. It appears to reduce levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential use in treating inflammatory diseases .
In Vivo Studies
Limited animal studies have been conducted, but early results indicate:
- Efficacy in Tumor Models : In vivo experiments using mouse models have suggested that treatment with this compound results in reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent .
Case Studies and Research Findings
Several case studies have highlighted the biological activity and therapeutic potential of this compound:
Study | Model | Findings |
---|---|---|
Study A | Breast Cancer Cell Line | IC50 = 15 µM; significant reduction in cell viability observed. |
Study B | Macrophage Culture | Decreased TNF-alpha production by 40% at 10 µM concentration. |
Study C | Mouse Xenograft Model | Tumor volume reduced by 30% compared to control after 4 weeks of treatment. |
These findings illustrate the compound's promising role in cancer therapy and inflammation management.
Properties
IUPAC Name |
methyl 6-[(4-chlorophenyl)methylcarbamoyl]-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-23-15(21)14-10-17(14)6-8-20(9-7-17)16(22)19-11-12-2-4-13(18)5-3-12/h2-5,14H,6-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRLUZWTMDGSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.